molecular formula C11H10ClN7 B2530275 N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide CAS No. 307340-96-1

N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide

Cat. No.: B2530275
CAS No.: 307340-96-1
M. Wt: 275.7
InChI Key: BCJNALWCCGZNST-UHFFFAOYSA-N
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Description

N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide is a useful research compound. Its molecular formula is C11H10ClN7 and its molecular weight is 275.7. The purity is usually 95%.
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Scientific Research Applications

Modes of Action and Biological Activity

A study by Hilton et al. (1969) on substituted pyridazinone compounds, including analogs structurally related to "N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide," revealed their inhibition of the Hill reaction and photosynthesis in barley, indicating potential phytotoxicity and herbicidal applications. These compounds were compared to atrazine, a known herbicide, highlighting their potential in agricultural sciences Modes of Action of Pyridazinone Herbicides.

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, which were evaluated for antimicrobial and antioxidant activities. The molecular docking studies on these compounds towards GlcN-6-P synthase as the target protein showed moderate to good binding energies, indicating potential for further pharmaceutical applications Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives.

Synthesis and Chemical Reactivity

Zaki et al. (2016) explored the regioselectivity of 1,3-dipolar cycloadditions leading to the synthesis of various heterocyclic compounds, including pyrazolo[3,4-d]pyridazines, which showed promising antimicrobial, anti-inflammatory, and analgesic activities. This research underscores the chemical versatility and potential therapeutic applications of compounds related to "this compound" Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines.

Aggarwal et al. (2022) designed and synthesized a series of compounds with structural similarities to "this compound" as anti-inflammatory agents. The synthesized compounds were evaluated for their in vitro anti-inflammatory action, demonstrating the potential of these molecules as medicinal leads for future clinical testing Design, synthesis, and biological evaluation of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides as anti‐inflammatory agents.

Mechanism of Action

Target of Action

The primary target of N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide is the enzyme dihydropteroate synthase (EC 2.5.1.15) . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for DNA replication and cell division .

Mode of Action

N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide acts as an inhibitor of the enzyme dihydropteroate synthase . This enzyme catalyzes the formation of dihydropteroate from p-aminobenzoic acid and dihydropteridine-hydroxymethyl-pyrophosphate . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting DNA replication and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthase by N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide affects the folic acid synthesis pathway . This leads to a decrease in the availability of folic acid, which is essential for DNA replication and cell division . The downstream effect is the inhibition of bacterial growth, as the bacteria are unable to replicate their DNA and divide .

Result of Action

The molecular and cellular effects of N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide’s action result in the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound inhibits DNA replication and cell division, thereby stopping the proliferation of bacteria .

Properties

IUPAC Name

N'-[2-(6-chloropyridazin-3-yl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN7/c1-18(2)7-14-11-8(5-13)6-15-19(11)10-4-3-9(12)16-17-10/h3-4,6-7H,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJNALWCCGZNST-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NN1C2=NN=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NN1C2=NN=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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